molecular formula C11H15IO B13694910 4-(tert-Butoxy)-3-iodotoluene

4-(tert-Butoxy)-3-iodotoluene

Cat. No.: B13694910
M. Wt: 290.14 g/mol
InChI Key: JUQBDJYOEFRWHP-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-3-iodotoluene is a high-value aromatic iodide compound offered for advanced research and development applications. This chemical features a toluene backbone substituted with an iodine atom and a tert-butoxy ether group at the 3- and 4- positions, respectively. This structure makes it a versatile and critical building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions . Its primary research value lies in its application as a key intermediate for the synthesis of more complex organic molecules. The iodine atom serves as an excellent leaving group, enabling efficient functionalization, while the tert-butoxy group can act as a protected phenol, imparting steric and electronic influence on reaction pathways. Researchers utilize this compound in pharmaceutical development for creating novel active ingredients, in material science for constructing advanced organic materials, and in agrochemical research. The compound is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

2-iodo-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15IO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

JUQBDJYOEFRWHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)(C)C)I

Origin of Product

United States

Synthetic Methodologies for 4 Tert Butoxy 3 Iodotoluene

Strategies for Aromatic Iodination

Aromatic iodination is a fundamental process in organic synthesis, providing valuable intermediates for cross-coupling reactions and other transformations. The introduction of an iodine atom onto an aromatic ring can be achieved through several methods, each with its own advantages and limitations regarding regioselectivity and substrate scope.

Direct Halogenation Approaches to Iodoaromatics

Direct iodination of aromatic compounds involves the reaction of an aromatic substrate with an electrophilic iodine source. Unlike other halogens, molecular iodine (I₂) is a relatively weak electrophile and often requires an activating agent or catalyst to effect the substitution on unactivated or moderately activated aromatic rings. For highly activated rings, such as phenols, the reaction can proceed under milder conditions.

The direct iodination of 4-tert-butoxytoluene would be expected to proceed at the positions ortho to the strongly activating tert-butoxy (B1229062) group. The regioselectivity is governed by the directing effect of the substituents on the aromatic ring. In the case of 4-tert-butoxytoluene, the tert-butoxy group is a powerful ortho, para-director. Since the para position is already occupied by the methyl group, iodination is directed to the positions ortho to the tert-butoxy group (positions 3 and 5). The methyl group is a weaker ortho, para-director. Therefore, the position ortho to the tert-butoxy group and meta to the methyl group (position 3) is the most likely site for iodination.

Direct iodination of phenols and their ethers can be achieved using various reagent systems. For instance, the iodination of 2-methylphenol has been accomplished using a reagent prepared in situ from sodium hypochlorite and sodium iodide in aqueous alcohol solvents . Another approach involves the use of iodine in the presence of an oxidizing agent like copper(II) acetate (B1210297), which has been shown to effect regioselective iodination of estrogens in acetic acid rsc.org.

SubstrateReagents and ConditionsProductYieldReference
2-MethylphenolNaOCl, NaI, aqueous alcohol4-Iodo-2-methylphenolNot specified
EstradiolI₂, Cu(OAc)₂, AcOH2-IodoestradiolHigh rsc.org

Sandmeyer-Type Iodination via Diazotization Reactions

The Sandmeyer reaction provides a versatile method for the introduction of a variety of substituents, including iodine, onto an aromatic ring by the decomposition of a diazonium salt. orgsyn.org This method is particularly useful for synthesizing iodoaromatics with substitution patterns that are difficult to achieve through direct electrophilic substitution. The reaction proceeds via the diazotization of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then treated with a solution of potassium iodide. nih.gov

For the synthesis of 4-(tert-butoxy)-3-iodotoluene, a potential precursor would be 3-amino-4-tert-butoxytoluene. Diazotization of this amine followed by treatment with potassium iodide would yield the desired product. An analogous transformation has been reported for the synthesis of 4-iodo-3-methylphenol from 4-amino-3-methylphenol. In this procedure, the amino-phenol is dissolved in a mixture of tetrahydrofuran and hydrochloric acid, and then treated with sodium nitrite at low temperatures to form the diazonium salt. Subsequent addition of an aqueous solution of potassium iodide leads to the formation of 4-iodo-3-methylphenol in a 47% yield after purification. chemicalbook.com

Starting MaterialReagents and ConditionsProductYieldReference
4-Amino-3-methylphenol1. NaNO₂, 3M HCl, THF, 0 °C; 2. KI (aq), 0 °C4-Iodo-3-methylphenol47% chemicalbook.com
p-Aminophenol1. NaNO₂, H₂SO₄, H₂O, 0 °C; 2. KI (aq)p-IodophenolNot specified orgsyn.org

Oxidative Iodination Protocols Employing Potassium Iodide and tert-Butyl Hydroperoxide

Oxidative iodination methods offer an alternative to direct iodination, particularly for less reactive aromatic substrates. These methods typically involve the in situ generation of a more electrophilic iodine species from an iodide salt, such as potassium iodide (KI), using an oxidizing agent. tert-Butyl hydroperoxide (TBHP) is a commonly used oxidant in this context.

An efficient protocol for the oxy-iodination of phenols using potassium iodide and tert-butyl hydroperoxide in methanol at room temperature has been developed. researchgate.net This method provides access to iodophenols in good to excellent yields without the need for a metal catalyst. researchgate.net The reaction is believed to proceed through the formation of hypoiodite species in situ, which then act as the electrophilic iodinating agent. A plausible mechanism involves the oxidation of iodide by TBHP to generate a more reactive iodine species that then undergoes electrophilic aromatic substitution with the phenol (B47542). beilstein-journals.orgnih.gov

SubstrateReagents and ConditionsProductYieldReference
PhenolsKI, TBHP, MeOH, room temperatureIodophenolsGood to excellent researchgate.net
AlkenesI₂, TBHP, Toluene (B28343), room temperature1-(tert-Butylperoxy)-2-iodoethanesUp to 86% beilstein-journals.org

Regioselective Iodination Techniques for Toluene Derivatives

The regioselectivity of iodination on a substituted toluene ring is controlled by the electronic and steric effects of the substituents. In the case of 4-tert-butoxytoluene, the powerful ortho-directing effect of the tert-butoxy group would be the dominant factor. However, achieving high regioselectivity can sometimes be challenging, and mixtures of isomers may be formed.

Several techniques have been developed to enhance the regioselectivity of aromatic iodination. The choice of iodinating agent and reaction conditions can significantly influence the outcome. For example, the use of iodine with a mild oxidant can lead to selective iodination. Ceric ammonium nitrate (CAN) has been used as a mild oxidant in the presence of iodine for the regioselective iodination of 1-aryl-3-CF₃-1H-pyrazoles. nih.gov Another approach to achieve regioselectivity is through ortho-lithiation followed by quenching with an iodine source. Treatment of certain aromatic compounds with a strong base like n-butyllithium can selectively deprotonate a specific ortho-position, and the resulting aryllithium species can then be reacted with molecular iodine to introduce an iodine atom at that position with high selectivity. nih.gov

Approaches to tert-Butyl Aryl Ether Formation

The formation of a tert-butyl aryl ether linkage is a key step in the synthesis of the target molecule if the iodination is performed on a phenolic precursor. The steric bulk of the tert-butyl group presents a challenge for traditional etherification methods.

Williamson Ether Synthesis Variants for Phenols and Alkyl Halides

The Williamson ether synthesis is a classical method for the preparation of ethers, involving the reaction of an alkoxide with an alkyl halide. youtube.com For the synthesis of a tert-butyl aryl ether, this would typically involve the reaction of a phenoxide with a tert-butyl halide. However, the Williamson synthesis proceeds via an Sₙ2 mechanism, which is highly sensitive to steric hindrance. study.comquora.com Tertiary alkyl halides, such as tert-butyl bromide, are prone to undergo elimination (E2) rather than substitution when reacted with a strong base like a phenoxide. quora.com This makes the direct synthesis of tert-butyl aryl ethers via the classical Williamson route challenging, often resulting in low yields of the desired ether and the formation of isobutylene (B52900) as the major byproduct. quora.com

Due to these limitations, variants and alternative methods are often employed for the synthesis of sterically hindered ethers. One approach involves the acid-catalyzed addition of isobutylene to a phenol. For example, 4-tert-butoxy-chlorobenzene has been prepared by reacting p-chlorophenol with isobutene in the presence of sulfuric acid as a catalyst. google.com Another strategy is the reaction of a phenol with tert-butanol in the presence of a suitable catalyst. Various solid acid catalysts, such as zeolites and promoted zirconia, have been shown to be effective for the tert-butylation of phenols. researchgate.net

PhenolAlkylating AgentCatalyst/ConditionsProductReference
p-ChlorophenolIsobuteneH₂SO₄4-tert-Butoxy-chlorobenzene google.com
Phenoltert-ButanolPhosphorus pentoxidetert-Butyl phenol google.com
p-Cresoltert-ButanolDeep eutectic solvent2-tert-Butyl-4-methylphenol mdpi.com

Palladium-Catalyzed O-Arylation of Alcohols with Aryl Halides for tert-Butyl Aryl Ethers

The palladium-catalyzed Buchwald-Hartwig amination reaction has been extended to form C–O bonds, providing a powerful tool for the synthesis of aryl ethers under relatively mild conditions compared to traditional methods. organic-chemistry.orgwikipedia.org Specifically for tert-butyl aryl ethers, this reaction involves the coupling of an aryl halide with sodium tert-butoxide.

The synthesis of this compound via this method would hypothetically start from a dihalogenated toluene derivative, such as 1-bromo-4-methyl-2-iodobenzene or 4-bromo-2-iodo-1-methylbenzene. The reaction couples the aryl halide with sodium tert-butoxide in the presence of a palladium catalyst and a specialized phosphine ligand. The success of this reaction, especially with a sterically hindered alcohol like tert-butanol, is highly dependent on the choice of ligand. Air-stable dialkylphosphinobiphenyl ligands have been developed that facilitate the etherification of even unactivated and electron-rich aryl bromides and chlorides in high yields. organic-chemistry.org

A typical catalytic system involves a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂), and a bulky, electron-rich phosphine ligand. The base, typically sodium tert-butoxide (NaOtBu), plays a dual role as the alkoxide source and the base required for the catalytic cycle. The reaction is generally carried out in an inert solvent like toluene at elevated temperatures. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Aryl tert-Butyl Ethers

ComponentExample ConditionRoleReference
Aryl Halide Aryl bromide or chlorideSubstrate organic-chemistry.org
Alcohol Source Sodium tert-butoxideNucleophile & Base organic-chemistry.org
Catalyst Pd(OAc)₂Palladium Precursor organic-chemistry.org
Ligand DialkylphosphinobiphenylStabilizes Pd(0) organic-chemistry.org
Solvent TolueneReaction Medium organic-chemistry.org
Temperature 80-110 °CEnergy Input organic-chemistry.org

The key challenge in applying this to this compound is the potential for competitive reactions at the two different halogen sites if a dihalo-precursor is used. The relative reactivity of aryl iodides and bromides in the palladium-catalyzed system would need to be carefully considered to achieve selective substitution.

Copper-Catalyzed Ullmann-Type Etherification Reactions

The Ullmann condensation is a classic method for forming aryl ethers, traditionally requiring harsh reaction conditions. organic-chemistry.org Modern advancements have led to milder, ligand-assisted copper-catalyzed Ullmann-type reactions that are more versatile. organic-chemistry.orgnih.gov These reactions can couple aryl halides with a wide range of alcohols.

For the synthesis of this compound, this approach could involve the reaction of 3-iodo-4-methylphenol (B3147577) with a tert-butylating agent or the coupling of a 4-(alkoxy)-3-iodotoluene precursor with tert-butanol. More directly, an aryl iodide such as 4-bromo-2-iodotoluene could be coupled with an alkali metal tert-butoxide. The key to success in modern Ullmann etherifications is often the use of a ligand to facilitate the copper-catalyzed process. Ligands such as 1,10-phenanthroline (B135089) and N,N-dimethylglycine have been shown to promote the coupling of aryl iodides with aliphatic alcohols. organic-chemistry.org

Recent protocols have demonstrated efficient copper-catalyzed ether formation from aryl halides and aliphatic alcohols where the use of a lithium alkoxide is crucial. organic-chemistry.org Furthermore, ligand-free copper-catalyzed systems have been developed using environmentally benign deep eutectic solvents, which can proceed under mild conditions (e.g., 80 °C) in the presence of a simple base like potassium carbonate (K₂CO₃). nih.gov

Table 2: Conditions for Copper-Catalyzed Aryl Alkyl Ether Synthesis

Catalyst SystemLigandBaseSolventTemperatureReference
CuI1,10-phenanthrolineCs₂CO₃Toluene or Alcohol~110 °C organic-chemistry.org
CuIN,N-dimethylglycineCs₂CO₃Dioxane~110 °C organic-chemistry.org
Cu(I) or Cu(II)Ligand-freeK₂CO₃Deep Eutectic Solvent80-100 °C nih.gov
CuINoneLiOtBuAlcoholMild organic-chemistry.org

The coupling of sterically demanding tertiary alcohols like tert-butanol can still be challenging. However, some success has been reported; for instance, the coupling of tert-butanol with 4-bromoanisole was achieved in moderate yield using a copper catalyst with an N¹,N²-diarylbenzene-1,2-diamine ligand at room temperature. nih.gov

Other Transition Metal-Mediated Etherification Methods

While palladium and copper dominate the field of C-O cross-coupling, other transition metals have been explored for the synthesis of aryl ethers. Nickel-catalyzed systems, for example, have emerged as a powerful alternative, particularly for the coupling of challenging substrates. Nickel catalysts, often in combination with specialized phosphine ligands, can effect the O-arylation of alcohols. nih.gov These methods can sometimes offer different reactivity profiles or tolerate functional groups that are problematic for palladium or copper systems. The development of nickel-catalyzed C-O cross-coupling of secondary alcohols has demonstrated the feasibility of these transformations, suggesting potential applicability to tertiary alcohols under the right conditions. mit.edu

B. Multi-Step Synthesis of this compound

Constructing this compound from basic starting materials requires a strategic, multi-step approach. The synthesis can be designed by first considering the disconnections of the target molecule to identify logical precursors.

Multi-Step Synthesis of this compound

Retrosynthetic Analysis Targeting the Aromatic Core and Functional Groups

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, two primary disconnections are considered: the C-O bond of the ether and the C-I bond to the aromatic ring.

C(aryl)-O(tert-butyl) Disconnection: This is a logical first step, as ether synthesis is a common and well-established transformation. This disconnection breaks the molecule into a phenol synthon (3-iodo-4-methylphenol) and a tert-butyl cation synthon. The corresponding synthetic equivalents would be 3-iodo-4-methylphenol and a tert-butylating agent like isobutylene or tert-butyl bromide.

C(aryl)-I Disconnection: Disconnecting the carbon-iodine bond from the 3-iodo-4-methylphenol intermediate leads to the precursor 4-methylphenol (p-cresol). This suggests that a forward synthesis could involve the regioselective iodination of p-cresol.

This analysis suggests a plausible synthetic pathway beginning with the readily available starting material, p-cresol. The forward synthesis would involve iodination followed by etherification.

Detailed Synthetic Pathways from Readily Available Precursors

While toluene is the parent hydrocarbon, a more direct and efficient synthesis starts from its hydroxylated derivative, 4-methylphenol (p-cresol), which is produced industrially from toluene. wikipedia.org

Pathway: p-Cresol → 3-Iodo-4-methylphenol → this compound

Step 1: Iodination of 4-methylphenol (p-cresol)

The first step is the regioselective iodination of p-cresol to form 3-iodo-4-methylphenol. The hydroxyl and methyl groups on the benzene (B151609) ring are both ortho-, para-directing. Since the para position relative to the hydroxyl group is blocked by the methyl group, electrophilic substitution is directed to the ortho positions (positions 2 and 3). The hydroxyl group is a more powerful activating group than the methyl group, meaning substitution will occur primarily ortho to the hydroxyl group. Iodination can be achieved using various iodinating agents. A common method involves using iodine (I₂) in the presence of a base, such as aqueous ammonia or sodium hydroxide, to generate the more reactive hypoiodite species in situ. Careful control of reaction conditions is necessary to favor mono-iodination at the desired position and prevent the formation of di-iodinated byproducts.

Step 2: Etherification of 3-Iodo-4-methylphenol

The second step is the formation of the tert-butyl ether. This is typically achieved by reacting the phenol with isobutylene in the presence of a strong acid catalyst. This reaction is an electrophilic addition of the protonated phenol to the double bond of isobutylene, forming a stable tert-butyl carbocation which then alkylates the phenolic oxygen. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid, or acidic ion-exchange resins. mdpi.commdpi.com This method is often preferred over Williamson ether synthesis with sodium tert-butoxide and an alkyl halide for hindered ethers, as the latter can suffer from elimination side reactions. The reaction of phenols with isobutylene is an established industrial method for producing tert-butylated phenol derivatives. google.com

Table 3: Summary of a Plausible Synthetic Pathway

StepStarting MaterialReagents and ConditionsProduct
14-Methylphenol (p-Cresol)1. I₂, NaOH (aq) or NH₃ (aq)2. Acidic workup3-Iodo-4-methylphenol
23-Iodo-4-methylphenolIsobutylene, H₂SO₄ (catalyst)This compound

This multi-step synthesis from the inexpensive and readily available precursor p-cresol represents a practical and logical approach to the laboratory-scale or industrial production of this compound.

Synthesis from Phenol and its Substituted Analogs

The synthesis of this compound from a substituted phenol analog, p-cresol, involves a two-step reaction sequence. The first step is the O-alkylation of p-cresol to form the tert-butyl ether intermediate, 4-(tert-butoxy)toluene. The second step is the regioselective electrophilic iodination of this intermediate to introduce an iodine atom at the 3-position of the aromatic ring.

Step 1: Synthesis of 4-(tert-Butoxy)toluene from p-Cresol

The formation of aryl tert-butyl ethers, such as 4-(tert-butoxy)toluene, from phenols can be challenging due to the competing C-alkylation reaction, which is often thermodynamically favored. However, under carefully controlled conditions, O-alkylation can be achieved. One effective method involves the reaction of the phenol with isobutylene in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The use of a trace amount of acid and relatively low reaction temperatures are crucial to favor the formation of the ether product over the ring-alkylated byproducts acs.org.

The reaction proceeds via the protonation of isobutylene by the acid catalyst to form a tert-butyl carbocation. This electrophile is then attacked by the oxygen atom of the phenoxide ion (formed in equilibrium) to yield the desired tert-butyl ether.

Step 2: Regioselective Iodination of 4-(tert-Butoxy)toluene

The second step involves the introduction of an iodine atom onto the aromatic ring of 4-(tert-butoxy)toluene. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the two substituents already present on the ring: the tert-butoxy group and the methyl group. The tert-butoxy group is a strongly activating, ortho-, para-directing group, while the methyl group is a moderately activating, ortho-, para-directing group.

The position for iodination is determined by the combined electronic and steric effects of these groups. The most activated positions are ortho to the powerful tert-butoxy group (positions 3 and 5). Position 3 is ortho to the tert-butoxy group and meta to the methyl group, making it electronically favored for substitution.

A common and effective method for the regioselective iodination of activated aromatic compounds is the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA). This combination generates a potent electrophilic iodine species that can efficiently iodinate the electron-rich aromatic ring under mild conditions organic-chemistry.orgresearchgate.net. The reaction is typically carried out in a suitable organic solvent at or below room temperature.

The proposed synthetic scheme is as follows:

Reaction scheme for the synthesis of this compound from p-cresol

Research Findings

The following table summarizes the key parameters for the proposed two-step synthesis of this compound from p-cresol.

StepReactionStarting MaterialReagentsCatalystSolventTemperatureReported Yield (Analogous Reactions)
1O-tert-butylationp-CresolIsobutyleneSulfuric Acid (trace)Not specified (often neat or in a non-polar solvent)Low temperatureUp to 33% acs.org
2Regioselective Iodination4-(tert-Butoxy)tolueneN-Iodosuccinimide (NIS)Trifluoroacetic Acid (catalytic)Acetonitrile (B52724) or Dichloromethane0 °C to room temperatureGood to excellent for similar substrates organic-chemistry.orgresearchgate.net

Reactivity and Reaction Pathways of 4 Tert Butoxy 3 Iodotoluene

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Iodides

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. As an aryl iodide, 4-(tert-Butoxy)-3-iodotoluene is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond. This reaction is widely used for the synthesis of biaryls and other conjugated systems. For this compound, a Suzuki-Miyaura coupling would involve its reaction with a suitable boronic acid in the presence of a palladium catalyst and a base. Based on similar reactions with 4-iodotoluene (B166478), a typical reaction is presented below. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition
Aryl Halide This compound
Boronic Acid Phenylboronic acid
Catalyst Bio-supported Palladium Nanoparticles
Base Sodium Carbonate (Na2CO3)
Solvent Ethanol/Water
Temperature 50 °C

| Product | 4'-(tert-Butoxy)-3'-methyl-1,1'-biphenyl |

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biphenyl (B1667301) product and regenerate the catalyst. hud.ac.uk The bulky tert-butoxy (B1229062) group on this compound may influence the rate of reaction but is not expected to prevent the coupling.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The reaction of this compound with a terminal alkyne would yield a substituted arylalkyne, a valuable motif in pharmaceuticals and materials science. acs.org

Table 2: Representative Conditions for Sonogashira Coupling

Parameter Condition
Aryl Halide This compound
Alkyne Phenylacetylene
Catalyst PdCl2(MeCN)2
Co-catalyst Copper(I) iodide (CuI)
Base Potassium Phosphate (K3PO4)
Solvent Not specified in abstract
Temperature 80 °C

| Product | 1-(4-(tert-Butoxy)-3-methylphenyl)-2-phenylethyne |

The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. organic-chemistry.org

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a powerful tool for the synthesis of complex olefins and has been widely applied in organic synthesis. The reaction of this compound with an alkene, such as an acrylate, would lead to the formation of a cinnamic acid derivative.

Table 3: Representative Conditions for Heck Reaction

Parameter Condition
Aryl Halide This compound
Olefin Methyl (E)-but-2-enoate
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)2)
Base Amberlite IRA-400 (basic resin)
Solvent Anhydrous Dimethylformamide (DMF)
Temperature 80 °C

| Product | Methyl (E)-3-(4-(tert-butoxy)-3-methylphenyl)but-2-enoate |

The mechanism of the Heck reaction involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product and regenerate the catalyst. thieme-connect.de

The Stille coupling is a versatile C-C bond-forming reaction that utilizes organotin reagents (stannanes) as the coupling partners with organic halides, catalyzed by palladium complexes. organic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents. libretexts.org

Table 4: Representative Conditions for Stille Coupling

Parameter Condition
Aryl Halide This compound
Organostannane Tributyl(phenyl)stannane
Catalyst Copper-Palladium Alloy-Doped Ordered Mesoporous TiO2
Base Potassium Carbonate (K2CO3)
Solvent Ethanol
Temperature Room Temperature

| Product | 4'-(tert-Butoxy)-3'-methyl-1,1'-biphenyl |

The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation from the organotin reagent, and reductive elimination. researchgate.net The toxicity of organotin compounds is a notable drawback of this method. mdpi.com

The Negishi coupling involves the reaction of an organic halide or triflate with an organozinc compound, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.org Organozinc reagents are among the most reactive organometallics for cross-coupling reactions, which often allows for milder reaction conditions. uni-muenchen.de

Table 5: Representative Conditions for Negishi Coupling

Parameter Condition
Aryl Halide This compound
Organozinc Reagent Phenylzinc chloride
Catalyst Pd(P(t-Bu)3)2
Solvent Tetrahydrofuran (THF)
Temperature Room Temperature

| Product | 4'-(tert-Butoxy)-3'-methyl-1,1'-biphenyl |

The high reactivity and functional group tolerance of organozinc reagents make the Negishi coupling a powerful tool in organic synthesis. acs.org The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a premier method for the synthesis of anilines and their derivatives due to its broad substrate scope and functional group tolerance. libretexts.org

Table 6: Representative Conditions for Buchwald-Hartwig Amination

Parameter Condition
Aryl Halide This compound
Amine p-Toluidine
Catalyst Nickel(II) acetylacetonate (B107027) (Ni(acac)2) (activated by phenylboronic ester)
Base Potassium Phosphate (K3PO4)
Solvent Not specified in abstract
Temperature Not specified in abstract

| Product | N-(4-(tert-Butoxy)-3-methylphenyl)-4-methylaniline |

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to afford the aryl amine product. nih.gov

Copper-Catalyzed C-C Coupling with β-Keto Esters

Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. google.comscispace.com In the context of this compound, its reaction with β-keto esters provides a pathway to construct more complex molecular architectures. These reactions typically proceed via a domino sequence involving multiple steps within a single pot. researchgate.net

One common pathway involves an initial intermolecular C-arylation, where the aryl iodide couples with the enolate of the β-keto ester. This is followed by an intramolecular condensation and subsequent aromatization to yield highly substituted naphthalene (B1677914) derivatives. researchgate.net The use of a copper(I) catalyst, often in the presence of a base like cesium carbonate, facilitates this transformation under relatively mild conditions. researchgate.net The specific regioselectivity and efficiency of the reaction can be influenced by the choice of ligands, solvents, and other additives. researchgate.netrsc.org

For instance, the copper(I)-catalyzed reaction of o-bromobenzaldehydes with β-ketoesters, a related transformation, proceeds through a domino Knoevenagel condensation/C-arylation/1,2-addition/carboxylic acid cleavage sequence to afford substituted naphthalenes. researchgate.net This highlights the potential for intricate bond-forming cascades initiated by the copper-catalyzed coupling.

Trifluoromethylation of Aryl Iodides

The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and chemical properties of a molecule. Copper-mediated trifluoromethylation of aryl iodides, including derivatives like this compound, is a common strategy to achieve this transformation. beilstein-journals.org These reactions often utilize stoichiometric copper(I)-CF3 reagents, such as [(phen)CuCF3] or [(SIMes)CuCF3], where 'phen' is 1,10-phenanthroline (B135089) and 'SIMes' is a specific N-heterocyclic carbene ligand. beilstein-journals.org

The reactivity in these systems is influenced by several factors, including the electronic nature of the aryl iodide, the solvent, and the specific copper complex employed. beilstein-journals.org For example, more electron-rich aryl iodides can exhibit different reaction kinetics compared to electron-poor ones. beilstein-journals.org The choice of solvent is also critical; a solvent that works well for one copper complex may be suboptimal for another. beilstein-journals.org

The general mechanism involves the reaction of the aryl iodide with the [LCu-CF3] complex (where L is a ligand) to form the trifluoromethylated aromatic compound. beilstein-journals.org While catalytic versions of this reaction exist, they are often limited in scope and may require high temperatures. beilstein-journals.org Therefore, stoichiometric reagents are more commonly used for benchtop synthesis. beilstein-journals.org The development of new trifluoromethylating agents, including hypervalent iodine reagents, continues to expand the toolkit for this important transformation. acs.orgethz.chresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. pressbooks.pubmasterorganicchemistry.com

Mechanistic Considerations for SNAr

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. pressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate. pressbooks.pubmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

However, recent studies using kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step, without the formation of a discrete Meisenheimer complex. nih.gov This is more likely when the reaction involves good leaving groups and less stabilized anionic intermediates. nih.gov

Reactivity under Electron-Deficient Conditions

For a substrate like this compound, which is not inherently electron-deficient, undergoing a classical SNAr reaction is challenging. The tert-butoxy and methyl groups are electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex.

To facilitate SNAr, the aromatic ring must be activated by the introduction of strong electron-withdrawing groups. For example, if nitro groups were introduced onto the ring, the susceptibility to nucleophilic attack would increase significantly. pressbooks.pubmasterorganicchemistry.com The rate of reaction is highly dependent on the number and position of these activating groups. pressbooks.pub Under such electron-deficient conditions, various nucleophiles, such as alkoxides, amines, and thiols, can displace the iodide. The development of methods using benign and sustainable reaction media, such as water with additives like hydroxypropyl methylcellulose (B11928114) (HPMC), has broadened the scope and applicability of SNAr reactions. d-nb.info

Electrophilic Aromatic Substitution Reactions on Derived Compounds

While this compound itself can undergo electrophilic aromatic substitution, the reactions of its derivatives are also of significant interest. Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, proceeding through a two-step mechanism involving the attack of an electrophile on the electron-rich aromatic ring to form a carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.commsu.eduyoutube.comlibretexts.org

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile. libretexts.org In a derivative of this compound, the existing tert-butoxy, iodo, and methyl groups, along with any newly introduced functional groups, would collectively influence the regioselectivity of subsequent EAS reactions. The tert-butoxy and methyl groups are activating, ortho-para directing groups, while the iodine is a deactivating, ortho-para directing group. The interplay of these electronic and steric effects would guide the position of further substitution. For instance, nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and acylation could be performed on derivatives, with the outcome depending on the specific directing ability of the combined substituents. msu.edulibretexts.org

For example, if a derivative were to be synthesized where a strong activating group is present, this would significantly enhance the rate of EAS and direct the incoming electrophile to specific positions. Conversely, the presence of deactivating groups would slow down the reaction. libretexts.org The formation of specific isomers (ortho, meta, para) is not random and is dictated by the stabilization of the intermediate carbocation. masterorganicchemistry.commsu.edu

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, the carbon-iodine bond is susceptible to this transformation, typically using organolithium reagents like n-butyllithium or Grignard reagents. wikipedia.orgstrath.ac.uk This reaction is generally fast, kinetically controlled, and proceeds with the exchange rate following the trend I > Br > Cl. wikipedia.org

The reaction of this compound with an organolithium reagent would generate a new organolithium species where the lithium atom replaces the iodine. This lithiated intermediate is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of a diverse array of functional groups at the position formerly occupied by the iodine atom.

Reagent ClassExample ElectrophileProduct Type
Aldehydes/KetonesAcetoneTertiary Alcohol
EstersEthyl acetateKetone (after workup)
Carbon DioxideCO2Carboxylic Acid
Alkyl HalidesMethyl iodideAlkylated Arene
Silyl HalidesTrimethylsilyl chlorideAryl Silane

Table 1: Examples of Electrophilic Quenching Reactions

This methodology is highly versatile and is a cornerstone of synthetic organic chemistry for creating complex molecules from simpler aryl halide precursors. uni-muenchen.deresearchgate.net The efficiency of the metal-halogen exchange can be influenced by factors such as the solvent, temperature, and the presence of additives like lithium chloride (LiCl) for Grignard reagent formation. researchgate.net

Radical Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in aryl iodides like this compound is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate aryl radicals. libretexts.org This process, which requires energy input typically in the form of light or heat, forms a 4-(tert-butoxy)-3-methylphenyl radical and an iodine radical. libretexts.org The energy required for this bond scission is known as the Bond Dissociation Energy (BDE). libretexts.org

The generation of aryl radicals from aryl iodides is a cornerstone of various synthetic methodologies. These highly reactive intermediates can participate in a cascade of reactions, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org A primary application is in radical cyclization reactions, where the generated aryl radical attacks a tethered unsaturated moiety (e.g., an alkene or alkyne) within the same molecule to form cyclic structures. nih.govclockss.orgresearchgate.net

While specific studies detailing radical reactions of this compound are not prevalent, its reactivity can be inferred from general principles of aryl iodide chemistry. The formation of the 4-(tert-butoxy)-3-methylphenyl radical can be initiated under various conditions:

Photochemical Initiation : Irradiation with light, particularly UV light, can induce homolytic cleavage of the C-I bond. nih.govresearchgate.net

Thermal Initiation : Heating can provide the necessary energy to break the C-I bond. cmu.edu

Radical Initiators : Reagents like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate a radical chain reaction.

Once formed, the 4-(tert-butoxy)-3-methylphenyl radical can be trapped by various radical acceptors or participate in cascade reactions to build molecular complexity. For instance, in reactions analogous to modern photoredox catalysis, a photosensitizer could absorb visible light and transfer energy to the aryl iodide, facilitating C-I bond cleavage under milder conditions. nih.gov

Chemistry of Hypervalent Iodine Derivatives of this compound

A significant aspect of iodoarene chemistry is the ability of the iodine atom to be oxidized from its monovalent state to higher oxidation states, typically +3 (iodine(III)) or +5 (iodine(V)). researchgate.nete-bookshelf.de These species are known as hypervalent iodine compounds. organic-chemistry.org The resulting reagents, such as aryliodine(III) diacetates or difluorides, are valuable oxidants in organic synthesis, prized for their stability, selectivity, and environmentally benign nature. nih.gov

Hypervalent iodine(III) derivatives of this compound can be synthesized through the oxidation of the iodine atom using strong oxidizing agents. These reactions typically yield stable, often crystalline, solids that can be isolated or generated in situ for subsequent transformations. nih.govarkat-usa.org General methods for preparing such species from iodoarenes are well-established. acs.orgresearchgate.net

Common synthetic routes applicable to this compound include:

Synthesis of (Diacetoxyiodo)arenes (ArI(OAc)₂) : Reaction with peracetic acid, or a mixture of acetic anhydride (B1165640) and a strong oxidant like sodium perborate, yields the corresponding diacetate derivative.

Synthesis of (Bis(trifluoroacetoxy)iodo)arenes (ArI(OCOCF₃)₂) : Treatment with trifluoroacetic acid in the presence of a potent oxidant such as nitric acid or potassium persulfate affords the highly reactive bis(trifluoroacetate) species.

Synthesis of (Difluoroiodo)arenes (ArIF₂) : Direct fluorination of the iodoarene is an effective method. nih.govacs.org For example, reacting an iodoarene with reagents like Selectfluor in the presence of a fluoride (B91410) source (e.g., CsF or Et₃N·HF) can produce the corresponding (difluoroiodo)arene in good yield. acs.org The synthesis of para-(difluoroiodo)toluene from 4-iodotoluene is a well-documented example of this type of transformation. nih.govacs.org Another approach involves using silver difluoride (AgF₂) as the fluorinating agent. acs.org

The general structure of these acyclic iodine(III) compounds is a trigonal bipyramid, with the two electronegative ligands occupying the axial positions and the aryl group and two lone pairs of electrons in the equatorial positions. nih.govacs.org

PrecursorOxidizing SystemHypervalent Iodine(III) ProductReference
Ar-IPeracetic Acid / Ac₂OAr-I(OAc)₂ frontiersin.org
Ar-Im-CPBA / TsOHAr-I(OH)OTs organic-chemistry.org
Ar-ISelectfluor / CsFAr-IF₂ acs.org
Ar-IAgF₂Ar-IF₂ acs.org
Ar represents the 4-(tert-butoxy)-3-methylphenyl group.

Hypervalent iodine(III) reagents derived from this compound serve as powerful electrophilic oxidants capable of mediating a wide array of chemical transformations. nih.govacs.org They are frequently used as alternatives to heavy metal oxidants (e.g., lead, thallium, or mercury) due to their lower toxicity. organic-chemistry.org In these reactions, the hypervalent iodine species acts as a two-electron oxidant, and the iodine is reduced back to its monovalent state, regenerating the parent iodoarene, which can, in principle, be recycled. uab.cat

Key transformations mediated by these reagents include:

Oxidation of Alcohols and Phenols : Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively. organic-chemistry.orgrsc.org Phenols can undergo oxidative dearomatization to form quinone-like structures. rsc.org

α-Functionalization of Ketones : Ketones can be functionalized at the α-position to introduce groups like acetoxy or tosyloxy. frontiersin.orgresearchgate.net For example, the α-tosyloxylation of ketones can be achieved using a hypervalent iodine(III) tosyloxy species generated in situ. researchgate.net

Oxidative C-N and C-O Bond Formation : These reagents are instrumental in constructing carbon-heteroatom bonds. rsc.orghbni.ac.in This includes the intramolecular amination of C-H bonds to synthesize nitrogen-containing heterocycles like lactams and benzimidazoles, and intermolecular reactions such as the N-arylation of amines. rsc.org

Oxidative Cyclizations : They can promote various cyclization reactions, such as the oxidative cycloaddition of aldoximes to form isoxazoles or the halocyclization of unsaturated amines and alcohols. researchgate.netbeilstein-journals.org

Arylations : Diaryliodonium salts, another class of hypervalent iodine compounds, can be used as reagents for aryl group transfer in both metal-catalyzed and metal-free conditions. nih.govacs.org

Reaction TypeSubstrateReagent SystemProduct TypeReference
α-AcetoxylationCyclic KetoneArI(OAc)₂ / BF₃·OEt₂α-Acetoxy Ketone frontiersin.org
Intramolecular C-H AminationN-Methoxy BenzamideArI / mCPBA (catalytic)γ-Lactam rsc.org
Oxidative CyclizationAlkene-tethered AldoximeArI / mCPBA / TsOH (catalytic)Polycyclic Isoxazole researchgate.net
Oxidative DearomatizationPhenylphenolArI(OAc)₂Spirocyclic Dienone acs.org
ArI represents the hypervalent iodine reagent derived from this compound.

Many transformations that use stoichiometric hypervalent iodine reagents can be rendered catalytic with respect to the iodoarene. researchgate.netrsc.org In such a catalytic cycle, the iodoarene, for instance, this compound, acts as a pre-catalyst. rsc.org A stoichiometric terminal oxidant (e.g., m-chloroperoxybenzoic acid (mCPBA), Oxone®, or peracetic acid) is used to continuously regenerate the active hypervalent iodine(III) or (V) species in situ. researchgate.netrsc.org

A general catalytic cycle for an iodine(I)/iodine(III) system proceeds as follows:

Oxidation : The iodoarene (ArI) is oxidized by the stoichiometric oxidant to form the active iodine(III) species (e.g., ArIX₂). rsc.org

Substrate Functionalization : The ArIX₂ reagent reacts with the substrate (SubH), often via ligand exchange followed by reductive elimination, to yield the functionalized product (SubX) and a molecule of HX. nih.gov

Regeneration : The monovalent iodoarene (ArI) is released, ready to re-enter the catalytic cycle. uab.catrsc.org

The specific nature of the active intermediates and the mechanistic pathway can vary. For example, in some C-H aminations, a nitrenium ion is proposed to be generated from the interaction between the substrate and the iodine(III) species, which then undergoes electrophilic aromatic substitution. rsc.orghbni.ac.in In other reactions, mechanisms involving ligand coupling, oxidative addition, and reductive elimination, analogous to transition metal chemistry, are invoked. nih.govacs.org The choice of solvent and additives can also be crucial; for instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can enhance the reactivity of the iodine catalyst. rsc.org The development of chiral iodoarenes has also enabled enantioselective transformations using iodine catalysis. researchgate.netrsc.org

Applications of 4 Tert Butoxy 3 Iodotoluene in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of the iodo and protected hydroxyl functionalities makes 4-(tert-Butoxy)-3-iodotoluene an excellent starting material for building intricate molecular frameworks.

The carbon-iodine bond in this compound is the primary reactive site for transition metal-catalyzed cross-coupling reactions. This functionality allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a wide array of polysubstituted aromatic compounds. The iodoarene moiety is a common and effective coupling partner in numerous named reactions that are fundamental to modern synthesis. nih.govacs.org

Specifically, derivatives of iodotoluene are frequently employed in reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures. sigmaaldrich.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. sigmaaldrich.com

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Cyanation: Introduction of a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.

The presence of the iodo group enables its use in palladium-catalyzed multicomponent reactions, which can rapidly build molecular complexity in a single step. acs.org For example, a three-component reaction involving an aryl halide, a diamine, and an isocyanide can efficiently produce 2-aryl-2-imidazolines. acs.org The application of this compound in such reactions allows for the synthesis of highly functionalized, sterically hindered aromatic cores that are precursors to pharmaceuticals, agrochemicals, and other complex target molecules.

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction Name Coupling Partner Resulting Linkage Significance of Resulting Scaffold
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂) C-C (Aryl-Aryl) Core of many pharmaceuticals and liquid crystals.
Sonogashira Terminal Alkyne (R-C≡CH) C-C (Aryl-Alkynyl) Precursor to conjugated polymers and heterocycles.
Heck Alkene (R-CH=CH₂) C-C (Aryl-Alkenyl) Synthesis of stilbenes and other vinylarenes.
Buchwald-Hartwig Amine (R₂NH) C-N (Aryl-Amine) Common motif in medicinal chemistry.
Stille Organostannane (R-SnBu₃) C-C (Aryl-Alkyl/Aryl) Mild conditions for C-C bond formation.
Cyanation Cyanide Source (e.g., Zn(CN)₂) C-CN (Aryl-Nitrile) Versatile handle for further functionalization.

Beyond discrete molecules, this compound serves as a critical building block for functional organic materials. The ability to participate in iterative cross-coupling reactions makes it suitable for the synthesis of oligomers and polymers with tailored electronic and photophysical properties. Aromatic sulfoxides, for instance, are important in materials science, and can be synthesized via palladium-catalyzed cross-coupling of aryl iodides. mdpi.com

The tert-butoxy (B1229062) group plays a dual role in this context. Firstly, it enhances the solubility of the monomer and the resulting polymer chains in common organic solvents, which is crucial for solution-based processing and characterization. Secondly, the tert-butoxy group can be cleaved under acidic conditions post-synthesis to reveal a phenolic hydroxyl group. organic-chemistry.orgresearchgate.net This transformation allows for fine-tuning of the final material's properties, such as introducing hydrogen-bonding capabilities, altering polarity, or providing a site for grafting other functionalities. This strategy is valuable in the development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors.

Synthetic Utility of the tert-Butoxy Group

The tert-butoxy group is not merely a passive substituent; its chemical properties are actively exploited to guide and enable specific synthetic outcomes.

The tert-butoxy group functions as a robust protecting group for the phenolic hydroxyl group. ontosight.ai Phenols are acidic and can interfere with a wide range of common synthetic reagents, particularly organometallics (e.g., Grignard, organolithium reagents) and strong bases. Protection is therefore essential before undertaking reactions like metal-catalyzed cross-coupling.

The tert-butyl ether is an ideal choice for this role due to its distinct stability profile. researchgate.net It is highly resistant to basic conditions, nucleophiles, and many oxidizing and reducing agents, ensuring it remains intact during various synthetic manipulations. organic-chemistry.orgresearchgate.net However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free phenol (B47542). wikipedia.org This acid lability allows for selective deprotection, often in the final steps of a synthesis, without disturbing other sensitive functional groups. organic-chemistry.orgwikipedia.org

Table 2: Protection and Deprotection of Phenols as tert-Butyl Ethers

Transformation Reagents and Conditions Key Features Citations
Protection Isobutylene (B52900), catalytic acid (e.g., H₂SO₄, HClO₄) High efficiency for primary and secondary alcohols. researchgate.netresearchgate.net
Deprotection Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in MeOH Mild, selective cleavage under acidic conditions. wikipedia.org
Stability Resistant to strong bases (e.g., t-BuOK, LDA), many nucleophiles. Orthogonal to many other protecting groups. organic-chemistry.orgresearchgate.net

The tert-butyl group is one of the most sterically bulky functional groups used in organic synthesis. fiveable.metorvergata.itmasterorganicchemistry.com This steric congestion profoundly influences the reactivity of this compound. The bulky group shields its ortho-positions on the aromatic ring, hindering the approach of reagents. stackexchange.com

This steric hindrance can be leveraged to control reaction outcomes. For instance, in electrophilic aromatic substitution reactions, while the alkoxy group is a powerful ortho-, para-director, the immense bulk of the tert-butyl group can impede substitution at the adjacent position 5. This can redirect incoming electrophiles to the less hindered, electronically favorable position 2. Furthermore, steric hindrance can reverse the expected regioselectivity in certain reactions, such as in elimination reactions where a bulky base like potassium tert-butoxide favors the formation of the less substituted "Hofmann" product. masterorganicchemistry.comsaskoer.caontosight.ai In cross-metathesis reactions, bulky protecting groups have been shown to induce high regioselectivity by blocking access to one double bond over another. organic-chemistry.org This principle of sterically-driven selectivity is a powerful tool for directing reactions on complex substrates derived from this compound.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The predictable control over the position (regio-) and spatial orientation (stereo-) of chemical bonds is a cornerstone of synthetic chemistry. masterorganicchemistry.com The unique substitution of this compound provides multiple handles for achieving such control.

Regioselectivity, or the preference for reaction at one position over another, is clearly defined in this molecule. wikipedia.org Metal-catalyzed cross-coupling reactions will occur almost exclusively at the carbon-iodine bond, as it is the most reactive site for oxidative addition to the metal catalyst. For subsequent reactions on the aromatic ring, regioselectivity is governed by the interplay between the electronic directing effects of the substituents and the steric hindrance imposed by the tert-butoxy group. stackexchange.comacs.org The strong activating and ortho, para-directing nature of the tert-butoxy group, combined with its steric bulk, provides a powerful means to direct incoming reagents to specific, unhindered sites. stackexchange.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com While this compound is itself achiral, it can be used to induce stereoselectivity in subsequent reactions. For example, after a cross-coupling reaction introduces a new functional group, the bulky tert-butoxy group can act as a stereodirecting element, blocking one face of the molecule and forcing an incoming reagent to attack from the less hindered face. This can be particularly effective in reactions involving prochiral centers near the aromatic ring. In elimination reactions that form alkenes, the use of a bulky base can influence the E/Z selectivity of the resulting double bond. saskoer.ca Similarly, in Michael additions, a tert-butyl substituent can enhance stereoselectivity by favoring the approach of a nucleophile from the less hindered side. fiveable.me The strategic use of this compound and its derivatives allows chemists to construct complex, three-dimensional structures with a high degree of precision.

Analytical and Spectroscopic Characterization Methodologies for 4 Tert Butoxy 3 Iodotoluene and Its Derivatives

Chromatographic Separation Techniques

Chromatography is an indispensable tool in chemistry for separating the components of a mixture. chromatographydirect.com The principle relies on the differential partitioning of analytes between a stationary phase and a mobile phase. chromatographydirect.com For 4-(tert-Butoxy)-3-iodotoluene, a non-polar compound, various chromatographic methods are utilized for purity assessment, separation, and purification.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. chromatographydirect.comthermofisher.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column. thermofisher.com

For the purity assessment of this compound, a high-resolution capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically employed due to its ability to separate a wide range of non-polar to moderately polar compounds. nih.govresearchgate.net The assessment of purity is generally performed using a flame ionization detector (FID), which offers high sensitivity for organic compounds, or a mass spectrometer (MS) for definitive identification of impurities.

The purity is determined by comparing the peak area of the main component, this compound, to the total area of all peaks in the chromatogram. cleancontrolling.com A high-purity sample would exhibit a single major peak with minimal contributions from other components.

Parameter Typical Condition
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Program Initial temperature 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium, constant flow rate of 1 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Expected Retention Time Dependent on the exact conditions, but expected to be in the mid-to-late region of the chromatogram due to its relatively high boiling point.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. chromforum.orgresearchgate.net It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. chromforum.org For halogenated aromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. rsc.org

In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8 bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgrsc.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase. rsc.org Due to the presence of the bulky tert-butyl group and the iodine atom, this compound is expected to be well-retained on a C18 column. Phenyl-hexyl or pentafluorophenyl (PFP) columns can also offer alternative selectivity for aromatic and halogenated compounds due to π-π and dipole-dipole interactions. elementlabsolutions.com

Quantitative analysis is typically achieved using a UV detector, as the aromatic ring in this compound will absorb UV light. The concentration of the compound can be determined by comparing its peak area to a calibration curve generated from standards of known concentration.

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape and reduce viscosity.
Detector UV detector set at a wavelength where the compound shows maximum absorbance (e.g., ~220-230 nm).
Injection Volume 10-20 µL

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for Separation and Quantification of this compound.

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient method for the purification of organic compounds from reaction mixtures. chromatographydirect.comajrconline.org It is a modification of traditional column chromatography where a positive pressure is applied to the column to accelerate the flow of the mobile phase. ajrconline.org This technique is particularly useful for purifying multigram quantities of materials. orgsyn.org

For a non-polar compound like this compound, a normal-phase setup with silica (B1680970) gel as the stationary phase is typically used. orgsyn.org The mobile phase, or eluent, is a non-polar solvent or a mixture of non-polar and slightly more polar solvents. The choice of eluent is critical for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that gives an Rf value of approximately 0.2-0.4 for the desired compound on a TLC plate is often a good starting point for flash chromatography. orgsyn.org

The crude product is loaded onto the top of the silica gel column and the eluent is passed through under pressure. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Parameter Typical Condition
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). A common starting point would be a 95:5 or 90:10 mixture of hexanes:ethyl acetate.
Column Dimensions Dependent on the amount of crude material to be purified. A general rule is a silica gel to crude product ratio of 50:1 to 100:1 by weight. orgsyn.org
Pressure Low positive pressure (e.g., 5-15 psi) from a compressed air or nitrogen source.
Fraction Collection Fractions are collected and analyzed by TLC to monitor the elution of the product.

Table 3: Illustrative Flash Column Chromatography Parameters for the Purification of this compound.

Mass Spectrometry Techniques for Molecular Formula Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. thermofisher.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different exact masses.

For this compound (C11H15IO), the theoretical exact mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's molecular formula.

Parameter Value
Molecular Formula C11H15IO
Theoretical Exact Mass 290.0168 u
Instrumentation Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are commonly used for HRMS.
Expected Result An experimental m/z value within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, but it can also be applied to less polar compounds, often by forming adducts with ions such as Na+ or K+. mdpi.comnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized and can be detected by the mass spectrometer.

For this compound, ESI-MS in positive ion mode would likely show the molecular ion peak [M]+• if a radical cation is formed, or more commonly, adduct ions such as [M+Na]+ or [M+K]+. The characteristic isotopic pattern of iodine (100% 127I) would be observed. In tandem mass spectrometry (MS/MS) experiments, fragmentation of the molecular ion or its adduct can provide structural information. A common fragmentation pathway for tert-butoxy (B1229062) ethers is the loss of the tert-butyl group as a stable tert-butyl cation or isobutylene (B52900), resulting in a prominent fragment ion.

Ion Expected m/z Description
[M]+• 290.02Molecular ion (radical cation)
[M+H]+ 291.02Protonated molecule (less likely for this compound)
[M+Na]+ 313.01Sodium adduct
[M-C4H8]+• 234.96Loss of isobutylene from the molecular ion
[M-C4H9]+ 233.96Loss of the tert-butyl group

Table 5: Expected Ions in the Electrospray Ionization Mass Spectrum (ESI-MS) of this compound.

The definitive identification and structural elucidation of this compound and its derivatives rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's atomic composition, connectivity, and spatial arrangement.

Proton NMR (¹H NMR) Methodologies for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for assigning the hydrogen framework of this compound. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals provide a detailed map of the proton environments within the molecule.

The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons, the methyl protons of the toluene (B28343) moiety, and the protons of the tert-butoxy group. The electron-donating nature of the tert-butoxy group and the electron-withdrawing, anisotropic effects of the iodine atom significantly influence the chemical shifts of the aromatic protons.

Detailed Research Findings:

Aromatic Protons: The three protons on the aromatic ring are chemically non-equivalent and would theoretically present as three distinct signals.

The proton at the C2 position, adjacent to the iodine, is expected to appear as a doublet around δ 7.6-7.8 ppm.

The proton at the C5 position, ortho to the tert-butoxy group and meta to the iodine, would likely appear as a doublet of doublets around δ 7.0-7.2 ppm.

The proton at the C6 position, ortho to the methyl group and meta to the tert-butoxy group, is expected to be the most shielded, appearing as a doublet around δ 6.7-6.9 ppm.

Methyl Protons: The methyl group on the toluene ring (C1) is anticipated to produce a singlet at approximately δ 2.3-2.4 ppm. rsc.org

tert-Butoxy Protons: The nine equivalent protons of the tert-butyl group are expected to yield a sharp singlet further upfield, typically around δ 1.3-1.4 ppm, due to the shielding effect and distance from the aromatic ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic H-27.6 - 7.8Doublet (d)~2 Hz1H
Aromatic H-57.0 - 7.2Doublet of Doublets (dd)~8 Hz, ~2 Hz1H
Aromatic H-66.7 - 6.9Doublet (d)~8 Hz1H
Methyl (-CH₃)2.3 - 2.4Singlet (s)N/A3H
tert-Butyl (-(CH₃)₃)1.3 - 1.4Singlet (s)N/A9H

Carbon-13 NMR (¹³C NMR) Methodologies for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound produces a single peak, allowing for a direct count of non-equivalent carbons.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbon attached to the iodine atom (C3) is expected to be significantly shifted upfield due to the heavy atom effect, while the carbon bonded to the oxygen of the tert-butoxy group (C4) will be shifted downfield.

Detailed Research Findings:

Aromatic Carbons: The six aromatic carbons are all non-equivalent and will give rise to six separate signals. The carbon bearing the iodine (C3) is expected at approximately δ 90-95 ppm. The carbon attached to the oxygen (C4) would appear significantly downfield, around δ 155-158 ppm. The other aromatic carbons (C1, C2, C5, C6) would resonate in the typical aromatic region of δ 115-140 ppm.

tert-Butoxy Carbons: The spectrum will show two signals for the tert-butoxy group: one for the quaternary carbon bonded to oxygen (around δ 78-80 ppm) and another for the three equivalent methyl carbons (around δ 28-30 ppm).

Methyl Carbon: The toluene methyl carbon is expected to appear at approximately δ 20-22 ppm. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (Ar-CH₃)135 - 138
C2 (Ar-H)138 - 141
C3 (Ar-I)90 - 95
C4 (Ar-O)155 - 158
C5 (Ar-H)128 - 131
C6 (Ar-H)118 - 122
Quaternary C (-OC (CH₃)₃)78 - 80
Methyl C (-OC(CH₃ )₃)28 - 30
Toluene C (-CH₃ )20 - 22

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

COSY (Correlation Spectroscopy): This homonuclear technique maps ¹H-¹H coupling correlations. youtube.com For this compound, a COSY spectrum would show cross-peaks between adjacent aromatic protons (H5 and H6), confirming their ortho relationship. No correlations would be observed for the singlet signals of the methyl and tert-butyl groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded ¹H and ¹³C nuclei. core.ac.uk An HSQC spectrum would show a correlation peak for each carbon atom that has attached protons. For instance, it would link the aromatic proton signals (H2, H5, H6) to their corresponding carbon signals (C2, C5, C6) and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different parts of the molecule. youtube.comcore.ac.uk Key HMBC correlations for this compound would include:

Correlations from the tert-butyl protons (δ ~1.3-1.4 ppm) to the quaternary ether carbon and the aromatic C4 carbon, confirming the attachment of the tert-butoxy group.

Correlations from the toluene methyl protons (δ ~2.3-2.4 ppm) to the aromatic carbons C1, C2, and C6, confirming the position of the methyl group.

Correlations from the aromatic protons to various aromatic carbons, which helps in the definitive assignment of the substitution pattern on the ring.

Fluorine-19 NMR (¹⁹F NMR) for Tracing Fluorinated Species

For fluorinated derivatives of this compound, Fluorine-19 NMR (¹⁹F NMR) is a powerful and highly sensitive analytical method. biophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, and its chemical shifts are extremely sensitive to the local electronic environment, spanning a wide range of over 300 ppm. biophysics.orgalfa-chemistry.com

This technique is not applicable to this compound itself but is vital for characterizing its fluorinated analogues. For a hypothetical derivative such as 2-fluoro-4-(tert-butoxy)-3-iodotoluene , the ¹⁹F NMR spectrum would provide critical structural information.

Detailed Research Findings:

Chemical Shift: The chemical shift of the fluorine atom is influenced by the other substituents on the aromatic ring. Electron-donating groups generally cause an upfield shift (less positive/more negative δ), while electron-withdrawing groups cause a downfield shift. alfa-chemistry.com In an aromatic system, the position relative to other groups is critical. For 2-fluoro-4-(tert-butoxy)-3-iodotoluene, the fluorine atom is ortho to both the iodine and the methyl group. The chemical shift would be expected in the typical range for fluoroaromatic compounds, likely between δ -110 and -140 ppm (relative to CFCl₃).

Coupling: The fluorine nucleus will couple with nearby protons. In this example, the ¹⁹F nucleus would show coupling to the aromatic protons at C5 and C6, as well as the methyl protons at C1, providing further confirmation of its position. These ¹H-¹⁹F coupling constants are valuable for structural assignment.

Interactive Data Table: Predicted ¹⁹F NMR Parameters for a Fluorinated Derivative

CompoundFluorine PositionPredicted Chemical Shift (δ, ppm)Expected Coupling Interactions
2-Fluoro-4-(tert-butoxy)-3-iodotolueneC2-110 to -140³J(F-H5), ⁴J(F-H6), ⁴J(F-CH₃)

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). libretexts.org The IR spectrum of this compound would show characteristic absorption bands for its ether linkage, aromatic ring, and alkyl groups.

Detailed Research Findings:

C-H Stretching: The spectrum will feature absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching (from the methyl and tert-butyl groups) just below 3000 cm⁻¹. libretexts.org

C-O-C Stretching: A strong, characteristic absorption band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether is expected in the range of 1200-1275 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp, medium-intensity peaks are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-H Bending: Bending vibrations for the methyl and tert-butyl groups will appear in the fingerprint region, typically around 1365-1390 cm⁻¹. spectroscopyonline.com

Aromatic Substitution Pattern: The pattern of weak overtone and combination bands between 1600-2000 cm⁻¹ and strong out-of-plane (OOP) C-H bending bands between 700-900 cm⁻¹ can provide clues about the 1,2,4-trisubstitution pattern of the benzene (B151609) ring.

Interactive Data Table: Characteristic IR Absorptions for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium
C-H Stretch (Aliphatic)-CH₃, -C(CH₃)₃2850 - 2980Strong
C=C Stretch (In-ring)Aromatic Ring1450 - 1600Medium
C-H Bend (Umbrella)-CH₃1370 - 1390Medium
C-O-C Stretch (Asymmetric)Aryl-alkyl ether1200 - 1275Strong
C-H Out-of-Plane BendSubstituted Aromatic800 - 880Strong
C-I StretchAryl Iodide500 - 600Weak-Medium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for compounds that can be obtained as suitable single crystals. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, including intermolecular interactions and crystal packing.

Detailed Research Findings:

Molecular Geometry: The geometry of the benzene ring would be largely planar, with the iodine, oxygen, and carbon atoms of the methyl and tert-butyl groups lying close to this plane. Bond lengths and angles would be consistent with a substituted benzene ring, though some distortion due to the bulky substituents is expected.

Crystal Packing and Disorder: The crystal structure of p-iodotoluene exhibits "head-to-tail" disorder, where molecules occupy sites in two different orientations. researchgate.net Given the asymmetry and bulky nature of the tert-butoxy group in this compound, similar orientational disorder could be a possibility in its crystal lattice.

Intermolecular Interactions: The packing in the crystal would be governed by van der Waals forces. Possible weak C-H···π interactions and halogen bonding involving the iodine atom could also play a role in stabilizing the crystal lattice. The precise arrangement would seek to maximize packing efficiency by accommodating the bulky tert-butyl group.

Theoretical and Computational Studies on 4 Tert Butoxy 3 Iodotoluene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the electronic structure and energy of 4-(tert-Butoxy)-3-iodotoluene.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT studies can elucidate the distribution of electron density, molecular orbital energies, and reactivity descriptors.

The electronic structure is heavily influenced by the substituents on the toluene (B28343) ring. The tert-butoxy (B1229062) group, being an electron-donating group, increases the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the iodine atom is an electron-withdrawing group through induction but can also donate electron density via resonance. The interplay of these electronic effects governs the molecule's reactivity.

DFT calculations can predict sites susceptible to electrophilic or nucleophilic attack by analyzing reactivity indices such as Fukui functions and the electrostatic potential map. For instance, the regions of negative electrostatic potential are likely to be sites for electrophilic attack.

Calculated Molecular Properties of this compound using DFT

PropertyCalculated ValueUnit
Dipole MomentData not availableDebye
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV

Ab initio calculations, which are based on first principles without empirical parameters, can provide highly accurate predictions of molecular properties and energetics for this compound. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can be used to calculate geometries, vibrational frequencies, and thermochemical data like the heat of formation and bond dissociation energies.

For this compound, ab initio calculations can precisely determine the bond lengths and angles, providing a detailed three-dimensional structure. The energetics of different conformations and the rotational barriers of the tert-butoxy group can also be accurately computed.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational preferences of this compound.

The conformational flexibility of this compound is primarily associated with the rotation around the C(aromatic)-O bond and the C-O bond of the tert-butyl group. Molecular mechanics and quantum chemical methods can be employed to explore the potential energy surface and identify the most stable conformers.

The bulky tert-butyl group and the adjacent iodine atom can introduce steric hindrance, influencing the preferred orientation of the tert-butoxy group relative to the aromatic ring. The most stable conformation will be a balance between minimizing steric repulsion and optimizing electronic interactions.

Computational methods are invaluable for elucidating the mechanisms of reactions involving this compound. By mapping the reaction pathways and calculating the energies of transition states and intermediates, a detailed understanding of the reaction kinetics and thermodynamics can be achieved.

For example, in cross-coupling reactions where this compound might be used as a substrate, computational studies can model the oxidative addition, transmetalation, and reductive elimination steps. This allows for the rationalization of observed product distributions and the optimization of reaction conditions.

Structure-Reactivity Relationships from a Theoretical Perspective

The chemical behavior of this compound is a direct consequence of its molecular structure. Theoretical studies can quantify the electronic and steric effects of the substituents and correlate them with the molecule's reactivity.

The electron-donating tert-butoxy group at position 4 and the iodine atom at position 3 create a specific electronic environment on the toluene ring. This substitution pattern influences the regioselectivity of further electrophilic aromatic substitution reactions. Computational analysis of the molecular orbitals and charge distribution can predict the most likely positions for substitution.

Furthermore, the carbon-iodine bond is a key reactive site, particularly in metal-catalyzed cross-coupling reactions. Theoretical calculations can determine the C-I bond dissociation energy and the susceptibility of the iodine atom to oxidative addition, providing a quantitative basis for its reactivity in such transformations.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Approaches for Aryl Halides and Ethers

The principles of green chemistry are increasingly influencing the synthesis of aryl halides and ethers, with a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.com

Recent Developments in Green Synthesis:

Microwave-Assisted Synthesis: A notable advancement is the use of microwave irradiation for the synthesis of nonsymmetrical diaryl ethers from nitroarenes and phenols. organic-chemistry.orgthieme-connect.com This method is catalyst-free and ligand-free, utilizing DMSO as a solvent and potassium carbonate as a base to produce high yields in significantly shorter reaction times compared to conventional heating. organic-chemistry.orgthieme-connect.com

Metal-Free Arylation in Water: Researchers have developed a metal-free arylation of alcohols and phenols using diaryliodonium salts in water. organic-chemistry.orgacs.org This approach is environmentally friendly, operating under mild conditions without the need for expensive catalysts or excess reagents. organic-chemistry.orgacs.org

Guanidine (B92328) Hydrochloride Catalysis: A stereoselective method for creating vinyl aryl ethers involves the direct coupling of dialkyl acetylenedicarboxylates with phenols or naphthols. tubitak.gov.tr This reaction uses guanidine hydrochloride as a catalyst in a water-acetone solvent system at room temperature. tubitak.gov.tr

Comparison of Sustainable Synthetic Methods for Aryl Ethers

MethodKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisCatalyst-free, ligand-free, uses nitroarenes and phenols.Rapid reaction times, high yields, cost-effective. organic-chemistry.orgthieme-connect.com
Metal-Free Arylation in WaterUses diaryliodonium salts and NaOH in water.Environmentally friendly, mild conditions, avoids heavy metals. organic-chemistry.orgacs.org
Guanidine Hydrochloride CatalysisDirect coupling of acetylenedicarboxylates and phenols.Stereoselective, mild reaction conditions, good to excellent yields. tubitak.gov.tr

Development of Novel Catalytic Systems for Cross-Coupling of Iodoaromatics

The development of new and efficient catalysts is crucial for expanding the applications of cross-coupling reactions involving iodoaromatics like 4-(tert-butoxy)-3-iodotoluene.

Innovations in Catalysis:

Palladium-Based Catalysts: Palladium on carbon (Pd/C) continues to be a workhorse catalyst, with ongoing research focusing on ligand-free and base-free conditions. mdpi.com Novel palladium complexes with bidentate amine ligands have shown high efficiency for Suzuki-Miyaura coupling of aryl chlorides at low catalyst loadings in aqueous media. acs.org Additionally, palladium nanoparticles supported on various materials are being explored for their high catalytic activity and recyclability in Heck and Suzuki reactions. nih.govmdpi.com

Nickel-Based Catalysts: As a more abundant and cost-effective alternative to palladium, nickel-based catalysts are gaining attention. rsc.org Bio-inspired nickel catalysts have been successfully used in Suzuki-Miyaura reactions under green conditions. rsc.org

Iron- and Cobalt-Based Catalysts: Research into first-row transition metals has led to the development of iron and cobalt catalysts for Sonogashira reactions, offering a more sustainable approach to C-C bond formation. beilstein-journals.org

Heterogeneous Catalysts: Significant effort is being directed towards creating heterogeneous catalysts where the metal is immobilized on a solid support. nih.govvu.lt This approach simplifies catalyst separation and recycling, a key aspect of green chemistry. researchgate.net Examples include palladium immobilized on methacrylate-based monoliths and magnetic nanoparticles. nih.govlongdom.org

Overview of Novel Catalytic Systems

Catalyst TypeReactionKey AdvantagesReference
Palladium(II) ComplexesSuzuki-Miyaura CouplingHigh efficiency at low loadings, aqueous media. acs.org
Palladium NanoparticlesHeck and Suzuki CouplingHigh activity, recyclability. nih.govmdpi.com
Bio-inspired NickelSuzuki-Miyaura CouplingCost-effective, green conditions. rsc.org
Iron(III) on Silica (B1680970)Sonogashira CouplingInexpensive, recyclable, green. beilstein-journals.org
Palladium on MonolithsSuzuki-Miyaura CouplingExcellent for flow-through reactions, rapid synthesis. nih.gov

Advanced Functionalization Strategies for tert-Butyl Aryl Ethers

Moving beyond traditional cross-coupling, researchers are exploring novel ways to functionalize the C-H and C-O bonds of tert-butyl aryl ethers.

Emerging Functionalization Techniques:

Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer (SET) processes, enabling the functionalization of C-H and C-O bonds under mild conditions. nih.gov

α-Arylation of Ethers: The direct α-arylation of ethers has been achieved by merging photoredox-mediated C-H functionalization with a Minisci-type reaction. nih.govnih.govprinceton.edu

C-O Bond Functionalization: The combination of nickel and photoredox catalysis is being explored for the challenging functionalization of strong C-O bonds in aryl ethers. europa.eu

Radical Reactions: The generation of radical intermediates opens up new synthetic pathways. For instance, the reaction of 2-iodoaryl-allenyl ethers with ketimines proceeds through a radical cyclization cascade to form functionalized benzofurans. researchgate.net

Integration of this compound in Automated and Flow Chemistry Platforms

The shift towards automated synthesis and flow chemistry offers significant advantages in terms of efficiency, safety, and scalability. rsc.org this compound is a suitable candidate for integration into these modern platforms.

Benefits and Applications of Flow Chemistry:

Process Intensification: Continuous flow processing allows for reactions to be performed safely at elevated temperatures and pressures, leading to significant rate enhancements. researchgate.netmdpi.com For example, the Kumada-Corriu cross-coupling reaction rate was increased by up to 75 times using a microreactor compared to a batch process. vjs.ac.vn

Enhanced Control: Microreactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and fewer byproducts. mdpi.com

Scalability: While individual microreactors operate on a small scale, scaling up can be achieved by operating multiple reactors in parallel ("scaling-out") or by using larger tubular reactors. mdpi.comvjs.ac.vn

Applications: Flow chemistry has been successfully applied to a wide range of reactions, including Suzuki, Heck, and Sonogashira cross-couplings, as well as amination reactions. mdpi.comacs.orgnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(tert-Butoxy)-3-iodotoluene, and what critical reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves sequential etherification and iodination. For etherification, sodium hydride (NaH) in dimethylformamide (DMF) with tert-butanol introduces the tert-butoxy group at the para position. Subsequent iodination uses iodine (I₂) and potassium hydroxide (KOH) in aqueous conditions at 80°C for 12 hours . Key considerations:

  • Steric hindrance : The tert-butyl group may slow iodination; increasing reaction time or temperature improves efficiency.
  • Purification : Column chromatography (hexane:ethyl acetate) isolates the product from diiodinated byproducts .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : The tert-butyl group appears as a singlet at δ ~1.3 ppm (1H) and δ ~29 ppm (13C). Aromatic protons adjacent to iodine resonate downfield (δ ~7.5–8.0 ppm) due to deshielding .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 304.17 (C₁₁H₁₃IO) confirm the molecular formula.
  • HPLC : A C18 column with UV detection at 254 nm assesses purity (>95%) and detects polar impurities .

Advanced Research Questions

Q. How does steric hindrance from the tert-butoxy group influence cross-coupling reactivity, and what strategies enhance efficiency in Suzuki-Miyaura reactions?

  • Methodological Answer : The bulky tert-butyl group reduces accessibility to the iodine atom, lowering reaction rates. Strategies include:

  • Catalyst optimization : Use XPhos or SPhos ligands to stabilize Pd(0) intermediates, improving turnover .
  • Microwave-assisted synthesis : Enhances coupling rates (e.g., 120°C, 30 minutes) for aryl boronic acids .
  • Pre-complexation : Copper iodide (CuI) pre-treatment activates the C–I bond in Ullmann couplings .

Q. What computational approaches predict the stability and regioselectivity of this compound in electrophilic substitution?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G* basis sets model HOMO/LUMO energies, showing the iodine atom as the primary electrophilic site (Fukui indices >0.5).
  • Solvent effects : Polarizable continuum models (PCM) predict solvation effects on reaction barriers, guiding solvent choice (e.g., DMF vs. THF) .

Q. How can contradictory data on thermal decomposition be resolved methodologically?

  • Methodological Answer : Discrepancies arise from impurities or varying heating rates. Standardized protocols include:

  • TGA-DSC : Analyze decomposition under nitrogen (10°C/min) to isolate thermal events.
  • Post-analysis HPLC : Correlate purity with decomposition onset temperatures (e.g., >200°C indicates high purity) .

Key Takeaways for Researchers

  • Synthetic Design : Prioritize iodination after etherification to avoid tert-butyl group cleavage.
  • Data Interpretation : Cross-reference computational (DFT) and experimental (TGA-HPLC) data to resolve contradictions.
  • Advanced Applications : Leverage the iodine atom for site-selective functionalization in bioactive molecule synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.